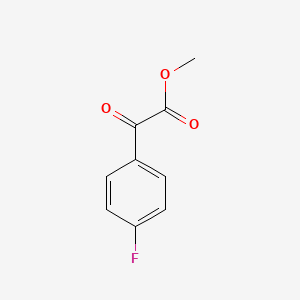

Methyl 2-(4-fluorophenyl)-2-oxoacetate

Descripción general

Descripción

“Methyl 2-(4-fluorophenyl)-2-oxoacetate” is a chemical compound with the CAS Number: 34837-84-8 . It has a molecular weight of 168.17 . The IUPAC name for this compound is methyl (4-fluorophenyl)acetate . It is a liquid in its physical form .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 168.17 .Aplicaciones Científicas De Investigación

Synthesis of α-keto esters

Methyl 2-(4-fluorophenyl)-2-oxoacetate has been used in the synthesis of α-keto esters, such as in the study by Zhou Hua-feng (2007), where it was synthesized from the ascidian Polycarpa aurata through a Grignard reagent reaction, yielding a better method than previous approaches (Zhou Hua-feng, 2007).

Role in Crystal Structure Investigations

The compound has been involved in studies examining crystal structures. For instance, a study by Muhammad Naeem Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that include α-ketoester functionality and phenyl substituents. Such research sheds light on the molecular interactions and structural properties of these compounds (Muhammad Naeem Ahmed et al., 2020).

High-Performance Liquid Chromatography Applications

In 1990, a study by R. Gatti et al. utilized methyl esters similar to this compound as fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) of biologically important thiols, indicating its potential use in analytical chemistry (R. Gatti et al., 1990).

Synthesis of Chiral Intermediates

A study in 2015 by S. Wang demonstrated the use of ethyl 2-(4-fluorophenyl)-2-oxoacetate in the synthesis of chiral intermediates, specifically for the preparation of key intermediates of the antiemetic drug aprepitant (S. Wang, 2015).

Synthesis of Novel Compounds for Antimicrobial and Anticancer Activity

Research has been conducted on derivatives of this compound for potential antimicrobial and anticancer applications. For instance, a study by A. Saeed et al. (2010) synthesized novel thiazoline derivatives using a compound structurally similar to this compound for evaluating their antibacterial and antifungal activities (A. Saeed et al., 2010).

Safety and Hazards

“Methyl 2-(4-fluorophenyl)-2-oxoacetate” is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJWGLFEBYVMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2757248.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)